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Introduction to Bispecific Half-Chain (BiHC)
Antibodies

Bispecific half-chain (BIHC) antibodies represent an innovative class of engineered therapeutic
proteins designed to simultaneously engage two different targets. This dual-targeting capability
opens up novel therapeutic avenues, particularly in the field of oncology. The core concept
behind BiHC antibodies, and indeed many T-cell engaging bispecifics, is to redirect the potent
cytotoxic activity of the immune system directly to tumor cells.

A prominent example of this technology is a Her2xCD3 BiHC antibody. This molecule is
engineered to bind to the Human Epidermal Growth factor Receptor 2 (Her2), a well-
established tumor-associated antigen overexpressed on various cancer cells, and to the CD3
epsilon chain of the T-cell receptor (TCR) complex on T-lymphocytes. This bridging of a T-cell
to a tumor cell initiates a signaling cascade that results in the targeted killing of the cancer cell.

Structurally, the BIHC antibody is an IgG-like molecule, which confers favorable
pharmacokinetic properties, such as a longer serum half-life, compared to smaller bispecific
formats. It is composed of two different "half-chains” that heterodimerize to form the final
antibody. A key feature of the BiHC design is the use of a single-domain antibody (VHH,
derived from camelid heavy-chain antibodies) for one antigen-binding arm (e.g., anti-Her2) and
a single-chain variable fragment (scFv) for the other (e.g., anti-CD3). To ensure the correct
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assembly of the two different heavy chains, the "Knobs-into-Holes" technology is often
employed in the CH3 domain of the Fc region. This strategy involves steric modifications to the
Fc regions of the two heavy chains to promote heterodimerization and reduce the formation of
homodimers. The differing molecular weights of the two arms also facilitate purification and
characterization of the desired heterodimeric antibody.[1]

Core Mechanism of Action: T-Cell Redirected
Cytotoxicity

The primary mechanism of action of a Her2xCD3 BiHC antibody is the redirection of T-cells to
lyse Her2-expressing tumor cells. This process can be broken down into several key steps:

o Dual Antigen Binding: The BiHC antibody simultaneously binds to a Her2 receptor on the
surface of a tumor cell and a CD3 receptor on a T-cell, forming an immunological synapse
between the two cells.

o T-Cell Activation: The engagement of the CD3 complex by the BiHC antibody, in the context
of being anchored to a tumor cell, mimics the natural activation of the T-cell receptor. This
cross-linking of the TCR complex initiates a downstream signaling cascade within the T-cell.

o Cytotoxic Payload Delivery: Upon activation, the T-cell releases cytotoxic granules containing
perforin and granzymes directly at the tumor cell.

e Tumor Cell Lysis: Perforin forms pores in the tumor cell membrane, allowing granzymes to
enter the cell and induce apoptosis (programmed cell death).

o Serial Killing: A single activated T-cell can serially kill multiple tumor cells, amplifying the anti-
tumor effect.

This mechanism is independent of the T-cell's native antigen specificity and does not require
peptide antigen presentation by the major histocompatibility complex (MHC) on the tumor cell.

Signaling Pathway

The binding of the anti-CD3 arm of the BIHC antibody to the CD3 complex on the T-cell triggers
a signaling cascade that is a subset of the signals initiated by physiological TCR engagement.
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BiHC-mediated T-cell activation signaling pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data for Her2xCD3 bispecific
antibodies with formats similar to BiHC. It is important to note that specific values can vary
depending on the exact antibody sequence, format, and experimental conditions.

Table 1: Binding Affinity (KD)
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Antibody Arm

Target

Representative K D

(M)

Method

Anti-Her2 (VHH)

Her2

1x107°-5x10"8

Surface Plasmon
Resonance (SPR) /
Bio-Layer
Interferometry (BLI)

Anti-CD3 (scFv)

CD3

1x10°-1x10"7

Surface Plasmon
Resonance (SPR) /
Bio-Layer
Interferometry (BLI)

Table 2: In Vitro Cytotoxicity (EC50)

Representative

Effector to Target

Cell Line Her2 Expression )
ECso (pM) (E:T) Ratio
SKBR3 High 5-100 10:1
SKOV3 High 10 - 200 10:1
MDA-MB-435 Low >1000 10:1

Table 3: Pharmacokinetics in Mice

Parameter

Representative Value

Notes

Half-life (t/2)

5-10 days

For 1gG-like bispecific formats.

Clearance (CL)

Dependent on format and

0.2 - 0.5 mL/hr/kg

glycosylation.

Detailed Experimental Protocols
Antibody Binding Affinity Measurement by Flow

Cytometry
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This protocol describes the assessment of BiHC antibody binding to Her2-positive and Her2-
negative cancer cell lines.

Materials:

Her2-positive cell lines (e.g., SKBR3, SKOV3)

e Her2-negative cell line (e.g., MDA-MB-468)

e BiHC antibody

« |sotype control antibody (human IgG1)

o Flow Cytometry Staining Buffer (PBS + 2% FBS)

e PE-conjugated anti-human IgG Fc secondary antibody
» 96-well U-bottom plate

e Flow cytometer

Procedure:

Harvest cells and wash twice with Flow Cytometry Staining Buffer.

e Resuspend cells to a concentration of 1 x 10° cells/mL in cold staining buffer.

e Add 100 pL of the cell suspension to each well of a 96-well plate.

o Prepare serial dilutions of the BIHC antibody and isotype control in staining buffer.
e Add 50 pL of the diluted antibodies to the respective wells.

 Incubate on ice for 1 hour.

e Wash the cells three times with 200 puL of cold staining buffer, centrifuging at 300 x g for 3
minutes between washes.
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Resuspend the cell pellets in 100 pL of staining buffer containing the PE-conjugated anti-
human IgG Fc secondary antibody at the manufacturer's recommended dilution.

Incubate on ice for 30 minutes in the dark.
Wash the cells three times with 200 pL of cold staining buffer.
Resuspend the final cell pellet in 200 pL of staining buffer.

Acquire data on a flow cytometer, measuring the median fluorescence intensity (MFI) in the

PE channel.

Analyze the data to determine the EC50 of binding.
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Flow cytometry workflow for antibody binding.
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In Vitro T-Cell Mediated Cytotoxicity Assay (LDH
Release)

This protocol measures the amount of lactate dehydrogenase (LDH) released into the culture

medium from damaged tumor cells as an indicator of cytotoxicity.

Materials:

Target tumor cells (e.g., SKBR3, SKOV3)

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells (effector cells)
RPMI-1640 medium with 10% FBS

BiHC antibody

LDH Cytotoxicity Detection Kit

96-well flat-bottom plate

Procedure:

Plate target cells (5,000 - 10,000 cells/well) in a 96-well plate and incubate overnight.
Isolate effector cells (PBMCs or T-cells) from healthy donor blood.
Prepare serial dilutions of the BiHC antibody in culture medium.

Add the effector cells to the wells containing the target cells at the desired Effector to Target
(E:T) ratio (e.g., 10:1).

Immediately add the diluted BiHC antibody to the co-culture wells.
Set up control wells:
o Target cells only (spontaneous release)

o Target cells with lysis buffer (maximum release)
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o Effector cells only

 Incubate the plate at 37°C in a 5% CO: incubator for 24-72 hours.

o Centrifuge the plate at 250 x g for 5 minutes.

o Carefully transfer 50 pL of the supernatant from each well to a new 96-well plate.
e Add 50 pL of the LDH reaction mixture to each well.

e Incubate at room temperature for 30 minutes, protected from light.

e Add 50 pL of the stop solution to each well.

e Measure the absorbance at 490 nm using a plate reader.

o Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity =
[(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous
Release)] * 100

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of the BiHC antibody in an
immunodeficient mouse model.

Materials:

NOD/SCID mice (6-8 weeks old)

e Her2-positive tumor cell line (e.g., SKOV3)
e Human PBMCs

» Matrigel

e BIHC antibody

o Phosphate-Buffered Saline (PBS)
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o Calipers
Procedure:

e On day 0, subcutaneously inject a mixture of SKOV3 cells (e.g., 5 x 10° cells) and human
PBMCs (e.g., 5 x 10° cells) in a 1:1 ratio with Matrigel into the flank of each mouse.

e Randomize the mice into treatment groups (e.g., n=5-8 per group):
o Vehicle control (PBS)
o BIHC antibody (at various doses)

« Administer the BiHC antibody or vehicle control via intraperitoneal or intravenous injection
starting on a designated day post-tumor cell injection (e.g., day 7).

» Continue treatment at a specified frequency (e.g., twice weekly).

o Measure tumor volume using calipers two to three times per week. Tumor volume can be
calculated using the formula: (Length x Width?) / 2.

o Monitor the body weight and general health of the mice throughout the study.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
histology, immunohistochemistry).
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In vivo xenograft model workflow.
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Conclusion

BiHC antibodies represent a promising immunotherapeutic approach for the treatment of Her2-
positive cancers. Their unique structural design facilitates manufacturing and purification, while
their mechanism of action allows for the potent and specific redirection of T-cells to kill tumor
cells. The preclinical data for similar Her2xCD3 bispecific antibodies demonstrate high potency
in vitro and significant anti-tumor efficacy in vivo. Further clinical development of BIHC
antibodies is warranted to fully evaluate their therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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